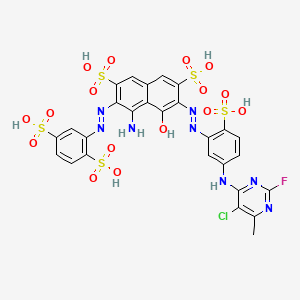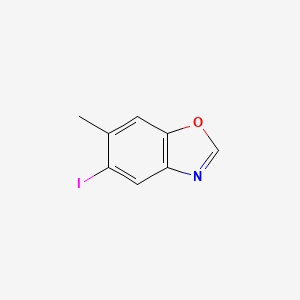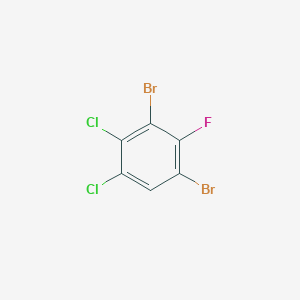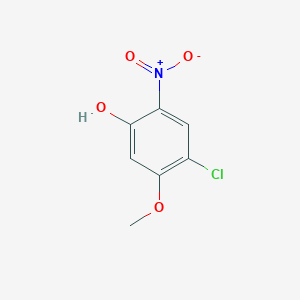
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12BrNO2S and a molecular weight of 242.13 g/mol It is known for its unique structure, which includes a thiomorpholine ring substituted with a bromoethyl group and a dioxide functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with a bromoethylating agent under controlled conditions. One common method includes the use of 2-bromoethanol as the bromoethylating agent, which reacts with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a controlled temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiomorpholine ring can be further oxidized to introduce additional functional groups.
Reduction Reactions: The dioxide functionality can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiomorpholine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to modifications that affect the function and activity of these biomolecules. The thiomorpholine ring and dioxide functionality also contribute to the compound’s reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine: The parent compound without the bromoethyl and dioxide functionalities.
4-(2-Chloroethyl)thiomorpholine 1,1-dioxide: A similar compound with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)thiomorpholine 1,1-dioxide: A similar compound with an iodoethyl group instead of a bromoethyl group.
Uniqueness
4-(2-Bromoethyl)thiomorpholine 1,1-dioxide is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloroethyl and iodoethyl analogs. The bromoethyl group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H12BrNO2S |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
4-(2-bromoethyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C6H12BrNO2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-6H2 |
Clé InChI |
KSLHIPUHZCGRLP-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCN1CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


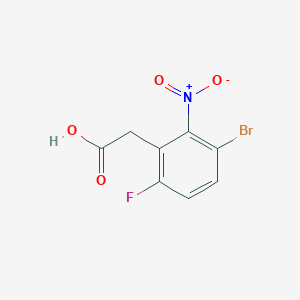
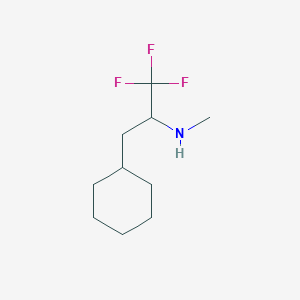
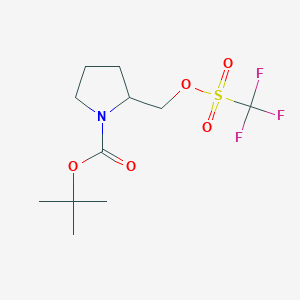
![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
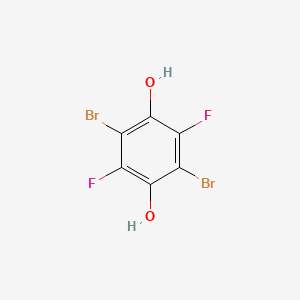
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
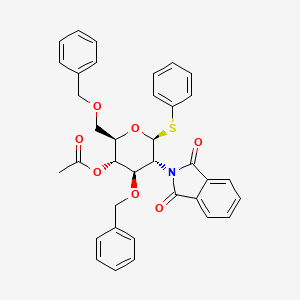
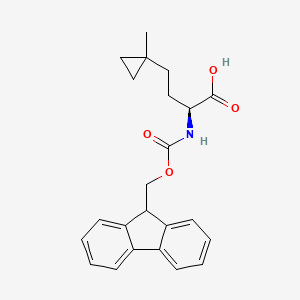
![(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide](/img/structure/B12848173.png)

